3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide
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Overview
Description
3-(Thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the reaction of thiophene-2-carboxylic acid hydrazide with p-tolualdehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive agent in various biological assays.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.
Industry: It may be used in the development of new materials with specific properties, such as non-linear optical materials
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide: This compound shares structural similarities and has been studied for its antinociceptive activity.
(E)-1-(Thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Known for its non-linear optical properties and potential bioactivity.
Uniqueness
3-(Thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is unique due to its specific structural features and the resulting chemical and biological properties
Properties
CAS No. |
885269-92-1 |
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Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C15H15N3OS/c1-10-4-6-11(7-5-10)13-9-12(14-3-2-8-20-14)17-18(13)15(16)19/h2-8,13H,9H2,1H3,(H2,16,19) |
InChI Key |
OXTSXLWTIOELBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)N)C3=CC=CS3 |
Origin of Product |
United States |
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